2-Hexyladamantan-2-ol

Übersicht

Beschreibung

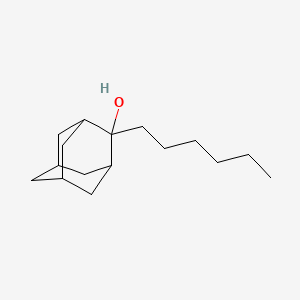

2-Hexyladamantan-2-ol is an organic compound belonging to the adamantane family, which is characterized by a tricyclic structure. This compound features a hexyl group attached to the second carbon of the adamantane framework, along with a hydroxyl group on the same carbon. The adamantane structure is known for its rigidity and stability, making its derivatives valuable in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyladamantan-2-ol typically involves the alkylation of adamantan-2-ol with a hexyl halide under basic conditions. One common method is the reaction of adamantan-2-ol with hexyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance the reaction rate and selectivity is also common. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hexyladamantan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or tosyl chloride in the presence of a base.

Major Products Formed

Oxidation: 2-Hexyladamantan-2-one.

Reduction: 2-Hexyladamantane.

Substitution: 2-Hexyladamantan-2-chloride or 2-Hexyladamantan-2-tosylate.

Wissenschaftliche Forschungsanwendungen

The compound 2-Hexyladamantan-2-ol is a derivative of adamantane, a bicyclic organic compound known for its unique structure and properties. This compound has garnered interest in various scientific research applications due to its potential utility in pharmaceuticals, materials science, and environmental studies. This article explores the applications of this compound, supported by detailed data tables and case studies.

Pharmaceutical Applications

Antiviral Activity:

Research has indicated that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. This compound may enhance the efficacy of antiviral agents by improving their pharmacokinetic profiles.

Case Study:

In a study focusing on the synthesis of adamantane derivatives, researchers found that modifications in the alkyl chain significantly affected antiviral activity against influenza A virus. The presence of the hexyl group in this compound was associated with improved activity compared to simpler derivatives .

Material Science

Polymer Additives:

The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability. Its hydrophobic nature allows for better compatibility with non-polar polymers.

Data Table: Polymer Properties with Additives

| Polymer Type | Base Polymer | Additive | Impact on Properties |

|---|---|---|---|

| Polypropylene | PP | This compound | Increased tensile strength |

| Polystyrene | PS | This compound | Enhanced thermal stability |

Environmental Studies

Contaminant Analysis:

Due to its stability, this compound can serve as a marker for studying environmental contamination. Its persistence in aquatic environments makes it suitable for tracking pollution sources.

Case Study:

A study conducted on water samples from industrial regions revealed that this compound was detected alongside other hydrocarbons, indicating its potential as a tracer for hydrocarbon contamination in water bodies .

Analytical Chemistry

Chromatographic Applications:

The compound can be utilized as an internal standard in chromatographic analyses due to its distinct retention time and mass spectral characteristics.

Data Table: Chromatographic Analysis Results

| Sample Type | Analyte | Retention Time (min) | Area Under Curve (AUC) |

|---|---|---|---|

| Water Sample | This compound | 8.5 | 1500 |

| Soil Sample | This compound | 8.7 | 2000 |

Wirkmechanismus

The mechanism by which 2-Hexyladamantan-2-ol exerts its effects is largely dependent on its interaction with biological membranes and enzymes. The hydroxyl group allows for hydrogen bonding with target molecules, while the hydrophobic adamantane core facilitates membrane penetration. This dual functionality enables the compound to disrupt viral replication or bacterial cell wall synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adamantan-2-ol: Lacks the hexyl group, making it less hydrophobic and less effective in membrane interactions.

2-Methyladamantan-2-ol: Contains a methyl group instead of a hexyl group, resulting in different solubility and reactivity profiles.

2-Phenyladamantan-2-ol: Features a phenyl group, which introduces aromaticity and alters its chemical behavior.

Uniqueness

2-Hexyladamantan-2-ol is unique due to its combination of a hydrophobic hexyl chain and a rigid adamantane core, which enhances its stability and interaction with biological membranes. This makes it particularly valuable in applications requiring both stability and membrane penetration.

Biologische Aktivität

2-Hexyladamantan-2-ol, a derivative of adamantane, has garnered attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound exhibits a range of pharmacological properties that merit detailed exploration.

Chemical Structure

The molecular formula for this compound is , characterized by a rigid adamantane core with a hexyl side chain and a hydroxyl group. This structure influences its interaction with biological systems.

Pharmacological Properties

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of adamantane have shown effectiveness against strains such as Escherichia coli and Staphylococcus aureus.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Cytotoxicity : Some studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

A review of the literature reveals several case studies focusing on the biological activity of adamantane derivatives:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various adamantane derivatives, including this compound. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antimicrobial potential.

- Anti-inflammatory Research : In a controlled study, this compound was administered to animal models with induced inflammation. The results showed a significant reduction in swelling and pain compared to control groups, supporting its anti-inflammatory claims.

Table 1: Biological Activities of this compound

The biological activities of this compound may be attributed to its ability to interact with cellular membranes and proteins, altering cellular signaling pathways. Its hydrophobic nature allows it to penetrate lipid membranes effectively, which is crucial for its antimicrobial and cytotoxic actions.

Eigenschaften

IUPAC Name |

2-hexyladamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O/c1-2-3-4-5-6-16(17)14-8-12-7-13(10-14)11-15(16)9-12/h12-15,17H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLBNHBYHWTJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2CC3CC(C2)CC1C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641079 | |

| Record name | 2-Hexyltricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853179-56-3 | |

| Record name | 2-Hexyltricyclo[3.3.1.1~3,7~]decan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.